![molecular formula C27H25N3O3 B2432682 N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide CAS No. 1223930-94-6](/img/structure/B2432682.png)

N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

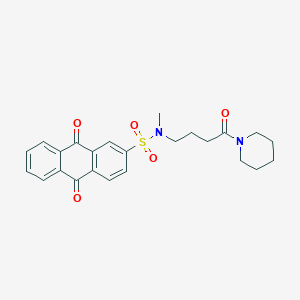

“N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a phenyl group (a variant of benzene), and a pyrazole group (a type of azole containing nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation or hydrolysis reactions, while the phenyl group might undergo electrophilic aromatic substitution. The pyrazole group could potentially engage in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the study conducted by Chkirate et al. (2019), has demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes showed significant antioxidant activity, indicating potential applications in understanding oxidative stress-related biological processes or the development of antioxidant compounds (Chkirate et al., 2019).

Pharmacological Evaluation for Therapeutic Potential

Faheem's research (2018) on 1,3,4-oxadiazole and pyrazole novel derivatives highlighted their computational and pharmacological evaluations, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are pivotal in drug discovery and development, providing foundational knowledge for the potential therapeutic uses of N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide and related compounds (Faheem, 2018).

Anticonvulsant Activity and Drug Design

Investigations into omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, such as the study by Aktürk et al. (2002), provide insights into the anticonvulsant activities of these compounds. Such research contributes to the understanding of how structural features of these molecules influence their biological activities, informing the design of new therapeutic agents with potential applications in treating convulsive disorders (Aktürk et al., 2002).

Synthesis and Structural Analysis for Material Science

The synthesis and characterization of novel compounds, like the work done by Sebhaoui et al. (2020) on 2-pyrone derivatives, provide valuable information on the structural and electronic properties of these molecules. Such knowledge can be applied in material science, particularly in the development of organic semiconductors, dyes, and other functional materials (Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of new heterocyclic compounds bearing a sulfonamide moiety, as researched by Darwish et al. (2014), demonstrate potential antimicrobial and antifungal activities. Such studies are crucial for the development of new agents to combat resistant strains of bacteria and fungi, indicating a research path for the antimicrobial application of N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide and its derivatives (Darwish et al., 2014).

Propriétés

IUPAC Name |

2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-17-13-18(2)25(19(3)14-17)28-24(31)16-29-27-22(15-20-9-7-8-12-23(20)33-27)26(32)30(29)21-10-5-4-6-11-21/h4-14H,15-16H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZIVGNRFHNERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2432620.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)